molecular formula C68H112O37 B1665064 Agavasaponin H CAS No. 58546-21-7

Agavasaponin H

Cat. No.: B1665064
CAS No.: 58546-21-7
M. Wt: 1521.6 g/mol
InChI Key: IMDVEXVWVKJLBU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Agavasaponin H involves multiple steps, starting from the extraction of the aglycone moiety from Agave species. The process typically includes hydrolysis, glycosylation, and purification steps. The hydrolysis step involves breaking down the plant material to release the aglycone, followed by glycosylation where sugar moieties are attached to the aglycone. The final product is then purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis. advancements in biotechnological methods, such as microbial fermentation and enzymatic synthesis, are being explored to enhance the yield and efficiency of production .

Chemical Reactions Analysis

Types of Reactions

Agavasaponin H undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

Agavasaponin H exerts its effects primarily through its interaction with cellular membranes and enzymes. It is known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase. Additionally, it may interact with steroid receptors, influencing gene expression and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • Agavasaponin E
  • Hecogenin
  • Tigogenin

Uniqueness

Agavasaponin H is unique due to its specific glycosylation pattern, which influences its solubility, bioavailability, and biological activity. Compared to similar compounds, it has shown a higher potency in anti-inflammatory assays, making it a promising candidate for further research and development .

Properties

CAS No.

58546-21-7

Molecular Formula

C68H112O37

Molecular Weight

1521.6 g/mol

IUPAC Name

16-[5-[5-[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-10-one

InChI

InChI=1S/C68H112O37/c1-22(20-91-59-49(85)44(80)41(77)33(16-69)96-59)9-12-68(90)23(2)38-32(105-68)14-30-28-8-7-26-13-27(10-11-66(26,5)29(28)15-37(74)67(30,38)6)95-63-52(88)46(82)55(35(18-71)98-63)101-64-53(89)47(83)56(36(19-72)99-64)102-65-58(104-60-48(84)40(76)31(73)21-92-60)57(42(78)34(17-70)97-65)103-62-51(87)45(81)54(25(4)94-62)100-61-50(86)43(79)39(75)24(3)93-61/h22-36,38-65,69-73,75-90H,7-21H2,1-6H3

InChI Key

IMDVEXVWVKJLBU-UHFFFAOYSA-N

SMILES

CC1C2C(CC3C2(C(=O)CC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)C)O)OC2C(C(C(C(O2)C)O)O)O)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O

Canonical SMILES

CC1C2C(CC3C2(C(=O)CC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)C)OC2C(C(C(C(O2)C)O)O)O)O)O)OC2C(C(C(CO2)O)O)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O

Appearance

Solid powder

melting_point

228 - 230 °C

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Agavoside H; 

Origin of Product

United States

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